Rhizoxin

概要

説明

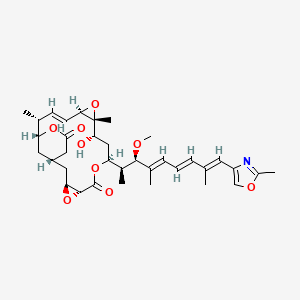

Rhizoxin is a macrocyclic lactone antibiotic isolated from the pathogenic plant fungus Rhizopus microsporus. It exhibits significant antitumor and antimitotic activity, making it a compound of interest in cancer research . This compound disrupts microtubule formation by binding to beta-tubulin in eukaryotic cells, preventing the formation of the mitotic spindle and inhibiting cell division .

準備方法

Synthetic Routes and Reaction Conditions: Efforts towards the total synthesis of rhizoxin have focused on constructing the core macrocycle through ring-closing olefin metathesis (RCM) and ring-closing alkyne metathesis (RCAM). The macrocycle formation was achieved by RCAM at the C(9)/C(10) site, followed by reductive decomplexation of the biscobalt hexacarbonyl complex with ethylpiperidinium hypophosphite . Radical-induced double bond isomerization and directed epoxidation of the C(11)-C(12) double bond completed the synthesis .

Industrial Production Methods: this compound is biosynthesized by Paraburkholderia rhizoxinica, a bacterial endosymbiont of the fungus Rhizopus microsporus . The bacterial endosymbiont can be grown independently in culture, allowing for the harvesting of this compound and related compounds without the need for total chemical synthesis .

化学反応の分析

反応の種類: リゾキシンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: リゾキシンは、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。

置換: 置換反応は、通常、アミンやチオールなどの求核剤を塩基性条件下で用いて行われます。

主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、還元形、およびさまざまな生物活性を有する置換アナログが含まれます .

4. 科学研究への応用

化学: リゾキシンは、マクロライド系ラクトン合成とポリケチド生合成を研究するためのモデル化合物として役立ちます.

生物学: 微小管の破壊と細胞分裂の抑制のメカニズムを調べるために使用されます.

医学: リゾキシンは、抗癌剤として臨床試験が行われてきましたが、生体内で活性が低いため、後の段階には進んでいません。 しかし、新たな抗分裂剤を開発するための貴重な化合物であり続けています。

科学的研究の応用

Chemistry: Rhizoxin serves as a model compound for studying macrocyclic lactone synthesis and polyketide biosynthesis.

Biology: It is used to investigate the mechanisms of microtubule disruption and cell division inhibition.

Medicine: this compound has undergone clinical trials as an anti-cancer drug, although it did not reach later stages due to low activity in vivo. It remains a valuable compound for developing new antimitotic agents.

作用機序

リゾキシンは、真核細胞のβ-チューブリンに結合し、微小管の形成を阻害することで作用します。 これにより、有糸分裂紡錘体の形成が阻害され、細胞分裂が抑制されます 。 さらに、リゾキシンは組み立てられた微小管を脱重合させることができ、抗分裂活性にさらに寄与しています 。 関与する分子標的と経路には、β-チューブリンサブユニットと微小管の集合プロセスが含まれます .

類似化合物との比較

リゾキシンは、ビンカアルカロイドやメイタンシンなどの他の微小管破壊剤と類似しています。 これらの化合物とは異なる構造的特徴と結合部位を持っています .

類似化合物:

ビンカアルカロイド: これらの化合物もチューブリンに結合し、微小管の形成を阻害しますが、結合部位と作用機序が異なります。

リゾキシンは、独自の結合部位と構造的特徴を持つため、効力が高く、副作用の少ない新しい治療薬を開発するための貴重な化合物です .

生物活性

Rhizoxin, a potent antimitotic agent, is derived from the fungus Rhizopus microsporus, which is known to cause rice seedling blight. The compound exhibits significant anti-tumor activity and has garnered interest for its unique mechanism of action, primarily through its interaction with β-tubulin in eukaryotic cells.

Biosynthesis and Structure

This compound is biosynthesized by the bacterial endosymbiont Paraburkholderia rhizoxinica, which resides within R. microsporus. This relationship allows for the production of this compound without the need for total chemical synthesis, although such methods are feasible. The structural composition of this compound includes a 16-membered lactone ring linked to an oxazole ring via a long unsaturated chain, which is crucial for its biological activity .

The primary mechanism through which this compound exerts its biological effects involves binding to β-tubulin, disrupting microtubule formation and consequently inhibiting cell division. This action is similar to that of Vinca alkaloids, another class of antimitotic agents. This compound can also depolymerize assembled microtubules, leading to mitotic arrest in various eukaryotic cells, including those of vertebrates and plants .

Antitumor Activity

This compound has undergone clinical trials as an anti-cancer drug; however, it did not progress to later stages due to low in vivo activity. Despite this limitation, related compounds such as mertansine have shown improved biological activity . The antitumor efficacy of this compound has been attributed to its ability to effectively bind to β-tubulin, leading to potent depolymerization of microtubules .

Ecological Role

Recent studies have highlighted this compound's ecological role beyond its antitumor properties. It serves as a protective agent against micropredators, suggesting that it may function as an anti-predator defense mechanism for R. microsporus. This finding underscores the dual role of this compound as both a toxin and a protective agent in natural ecosystems .

Clinical Observations

A notable case involved a 65-year-old woman undergoing CAR T-cell therapy for multiple myeloma who developed bacteremia associated with Mycetohabitans rhizoxinica. This case illustrates the potential clinical implications of this compound-producing organisms in immunocompromised patients, where the presence of such pathogens can complicate treatment outcomes .

Experimental Studies

In laboratory settings, researchers have demonstrated that this compound exhibits toxicity against various eukaryotes, including nematodes and amoebas. For instance, exposure to methanol extracts from R. microsporus cultures significantly reduced the survival rates of the parasitic amoeba Entamoeba histolytica by 58%, indicating a broad spectrum of biological activity .

Comparative Efficacy Table

| Compound | Source | Target | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| This compound | Rhizopus microsporus | Eukaryotic cells | Binds β-tubulin, disrupts microtubules | Limited clinical trials |

| Mertansine | Synthetic derivatives | Cancer cells | Similar to Vinca alkaloids | Advanced clinical trials |

特性

IUPAC Name |

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCHSCAPHNHAV-QIPOKPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897515 | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |

| Record name | RHIZOXIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

90996-54-6 | |

| Record name | Rhizoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhizoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHIZOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。